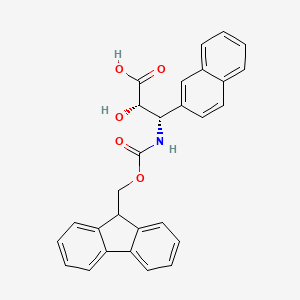

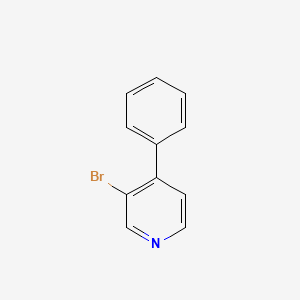

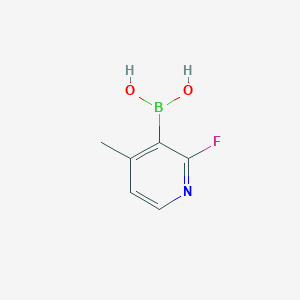

![molecular formula C12H13NO2 B1333033 2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol CAS No. 70301-50-7](/img/structure/B1333033.png)

2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol

Overview

Description

The compound 2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol is a furan derivative that is of interest due to its potential applications in various fields of chemistry and pharmacology. Furan derivatives are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals and fine chemicals.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the Diels–Alder reaction is a common synthetic route for producing substituted anilines from furan compounds, as demonstrated in the synthesis of 5-amino-2-furancarboxylic acid methyl ester derivatives . Additionally, furan compounds can be synthesized through the reaction of carbene complexes with acetylenes, which can lead to the formation of both furan and phenol products . The synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid, a related compound, involves a two-step reaction, which is confirmed by spectroscopic methods and mass spectrometry .

Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structures of nickel(II) and copper(II) complexes derived from a similar Schiff base ligand have been determined using X-ray crystallographic techniques, providing insights into the coordination environment and geometry of these complexes . Density functional theory (DFT) calculations can also be used to predict and compare the molecular structures of furan derivatives, as seen in the study of 4-((furan-2-ylmethyl)amino)benzoic acid and related compounds .

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. The Diels–Alder reaction is a key transformation that allows for the construction of complex aniline structures with high regioselectivity . Gold(I)-catalyzed cyclization of furans with alkynes is another example of a reaction that can lead to the formation of phenols and indenes . The reactivity of furan derivatives is influenced by the electronic properties of the substituents, which can be studied through frontier molecular orbital analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be characterized by their spectroscopic data, magnetic susceptibility, and crystallographic parameters. The tautomeric equilibria of Schiff base ligands derived from furan compounds can be studied using UV-vis absorption spectra . The physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, can be investigated using DFT to reveal the reactivity and stability of these compounds .

Relevant Case Studies

In the realm of medicinal chemistry, furan derivatives have been evaluated for their anti-inflammatory and cytotoxic properties. For example, a series of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives have been synthesized and assessed for their ability to inhibit various inflammatory markers, demonstrating significant biological activity without notable cytotoxicity . These studies highlight the potential of furan derivatives as therapeutic agents.

Future Directions

Mechanism of Action

Target of Action

The primary targets of the compound “2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol” are currently unknown. This compound is a unique chemical provided to early discovery researchers . More research is needed to identify its primary targets and their roles.

Pharmacokinetics

Its molecular weight (203.24 g/mol ) suggests it could be absorbed in the body, but factors such as solubility, stability, and permeability also play crucial roles in its bioavailability. More research is needed to outline the compound’s pharmacokinetic properties.

properties

IUPAC Name |

2-[(furan-2-ylmethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-12-6-2-1-4-10(12)8-13-9-11-5-3-7-15-11/h1-7,13-14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVJAEPQZMRVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368449 | |

| Record name | 2-({[(Furan-2-yl)methyl]amino}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol | |

CAS RN |

70301-50-7 | |

| Record name | 2-({[(Furan-2-yl)methyl]amino}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

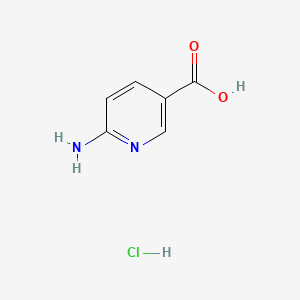

![3-Fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1332974.png)

![tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1332975.png)